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Compound of Interest

Compound Name: [Orn5]-URP

Cat. No.: B15570194

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the use of [Orn5]-URP, a potent

and selective antagonist of the urotensin-II receptor (UT), in various cell culture applications.

The information is intended to assist researchers in pharmacology, neuroscience, and

cardiovascular studies.

Introduction
[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It functions as

a pure antagonist of the urotensin-II receptor (UT), also known as GPR14.[1][2] The

endogenous ligands for this receptor are Urotensin-II (UII) and URP.[3] The activation of the UT

receptor is implicated in a variety of physiological processes, including vasoconstriction, cell

proliferation, and inflammation.[1][4] Consequently, [Orn5]-URP serves as a valuable tool for

investigating the physiological and pathological roles of the urotensinergic system.
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The urotensin system's signaling cascade is initiated by the binding of UII or URP to the G-

protein coupled receptor, UT. This interaction primarily activates the Gαq subunit of the G-

protein.[4][5] The activated Gαq, in turn, stimulates Phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the

release of stored intracellular calcium (Ca2+).[4][6] [Orn5]-URP exerts its antagonistic effect by

competitively binding to the UT receptor, thereby preventing the binding of UII and URP and the

subsequent downstream signaling events.[1]
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Figure 1: Urotensin-II/URP signaling pathway and inhibition by [Orn5]-URP.

Applications in Cell Culture
[Orn5]-URP is primarily utilized in cell culture to:

Investigate the role of the urotensinergic system in various cell types.

Elucidate the downstream signaling pathways activated by the UT receptor.

Screen for potential therapeutic agents that modulate the urotensinergic system.

Study the effects of UT receptor blockade on cell proliferation, migration, and other cellular

functions.
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Based on the expression of the UT receptor, the following cell types are suitable for studies

involving [Orn5]-URP:

Astrocytes: Primary cortical astrocytes are a well-established model for studying the effects

of urotensin analogs.[1]

Cardiomyocytes: Given the role of UII in cardiovascular function, primary cardiomyocytes or

relevant cell lines are appropriate.

Vascular Smooth Muscle Cells: These cells are key to the vasoconstrictive effects of UII.

HEK293 or CHO cells: These cell lines can be transfected to express the human UT receptor

for controlled studies.[7]

Quantitative Data Summary
The following table summarizes the inhibitory activity of [Orn5]-URP on URP- and UII-induced

intracellular calcium increase in rat cortical astrocytes.

Agonist
[Orn5]-URP
Concentration

Agonist EC50 (nM) Fold Shift in EC50

URP 0 nM 1.2 ± 0.2 -

URP 10 nM 10.1 ± 1.5 8.4

URP 100 nM 98.2 ± 12.3 81.8

UII 0 nM 0.8 ± 0.1 -

UII 10 nM 7.5 ± 1.1 9.4

UII 100 nM 82.1 ± 10.7 102.6

Note: Data is derived from studies on rat cortical astrocytes. The EC50 values represent the

concentration of the agonist required to elicit a half-maximal response. The fold shift indicates

the degree of rightward shift in the dose-response curve in the presence of [Orn5]-URP,

signifying its antagonistic activity.[1]
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Experimental Protocols
Protocol 1: Assessment of [Orn5]-URP Antagonist
Activity on Intracellular Calcium Mobilization
This protocol describes how to measure the ability of [Orn5]-URP to inhibit agonist-induced

increases in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator

like Fura-2 AM.

1. Cell Seeding
Seed astrocytes or other target cells

in 96-well black-walled plates.

2. Fura-2 AM Loading
Incubate cells with Fura-2 AM.

3. Pre-incubation with [Orn5]-URP
Incubate cells with varying concentrations

of [Orn5]-URP or vehicle.

4. Agonist Stimulation
Add UII or URP to induce

calcium mobilization.

5. Fluorescence Measurement
Measure fluorescence at 340 nm and 380 nm

excitation and 510 nm emission.

6. Data Analysis
Calculate the 340/380 ratio to determine

[Ca²⁺]i and assess inhibition.

Click to download full resolution via product page

Figure 2: Workflow for intracellular calcium mobilization assay.
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Materials:

Target cells (e.g., primary rat cortical astrocytes)

Cell culture medium

96-well black-walled, clear-bottom tissue culture plates

[Orn5]-URP

Urotensin-II (UII) or Urotensin-II Related Peptide (URP)

Fura-2 AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Fluorescence microplate reader with dual-wavelength excitation capabilities

Procedure:

Cell Seeding:

Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a

confluent monolayer on the day of the experiment.

Incubate at 37°C in a humidified 5% CO2 incubator.

Loading with Fura-2 AM:

Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in

HBSS).

Aspirate the culture medium from the wells and wash once with HBSS.

Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in

the dark.
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Pre-incubation with [Orn5]-URP:

Prepare dilutions of [Orn5]-URP in HBSS at various concentrations (e.g., 1 nM to 1 µM).

Include a vehicle control (HBSS alone).

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

Add the [Orn5]-URP dilutions or vehicle to the respective wells and incubate for 15-30

minutes at room temperature in the dark.

Agonist Stimulation and Fluorescence Measurement:

Prepare agonist (UII or URP) solutions at various concentrations.

Place the plate in a fluorescence microplate reader.

Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm

with alternating excitation at 340 nm and 380 nm.

Record a baseline fluorescence for a short period.

Add the agonist to the wells and continue to record the fluorescence for several minutes to

capture the peak response.

Data Analysis:

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation

(F340/F380).

The change in this ratio is proportional to the change in intracellular calcium concentration.

Plot the agonist dose-response curves in the presence and absence of different

concentrations of [Orn5]-URP to determine the extent of inhibition.

Protocol 2: Cell Viability and Proliferation Assay (MTT
Assay)
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This protocol is to assess the effect of [Orn5]-URP on cell viability and proliferation. The MTT

assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator

of cell viability.

1. Cell Seeding
Plate cells in a 96-well plate.

2. Treatment
Treat cells with various concentrations
of [Orn5]-URP for desired time periods

(e.g., 24, 48, 72 hours).

3. MTT Addition
Add MTT solution to each well and

incubate for 2-4 hours.

4. Solubilization
Add solubilization solution (e.g., DMSO)

to dissolve formazan crystals.

5. Absorbance Measurement
Read absorbance at 570 nm.

6. Data Analysis
Calculate cell viability as a percentage

of the control.

Click to download full resolution via product page

Figure 3: Workflow for MTT cell viability assay.
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Cell culture medium

96-well tissue culture plates

[Orn5]-URP

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and

allow them to attach overnight.

Treatment:

Prepare serial dilutions of [Orn5]-URP in culture medium.

Remove the old medium and add the medium containing different concentrations of

[Orn5]-URP to the cells. Include a vehicle control.

Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay:

After the incubation period, add 10-20 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan

crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader. Use a reference

wavelength of 630 nm if desired.

Data Analysis:

Subtract the background absorbance from all readings.

Express the results as a percentage of the vehicle-treated control cells to determine the

effect of [Orn5]-URP on cell viability.

Troubleshooting
Low signal in calcium assay: Ensure cells are healthy and the Fura-2 AM loading was

successful. Check the filter set and settings on the fluorescence reader.

High background in MTT assay: Ensure complete removal of the MTT solution before adding

the solubilizer. Incomplete formazan dissolution can also contribute to high background.

Inconsistent results: Ensure accurate and consistent cell seeding density. Use appropriate

controls for each experiment.

Conclusion
[Orn5]-URP is a critical tool for dissecting the complex roles of the urotensinergic system. The

protocols outlined above provide a framework for utilizing this antagonist in cell culture to

investigate its effects on intracellular signaling and cell viability. Researchers are encouraged to

optimize these protocols for their specific cell types and experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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